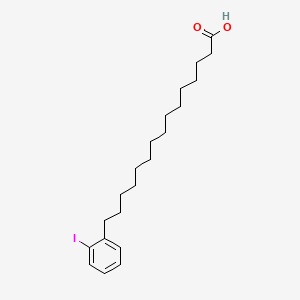
7-Methyl-6-thioguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-6-thioguanosine is a chromophoric substrate used primarily in biochemical research. It is known for its ability to quantify inorganic phosphate and determine the activity of purine nucleoside phosphorylase . The compound has a molecular formula of C11H15N5O4S and a molecular weight of 313.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-6-thioguanosine typically involves the methylation of 6-thioguanosine. The reaction conditions often include the use of methylating agents such as methyl iodide in the presence of a base like sodium hydroxide .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar routes as laboratory methods, with optimization for larger scale production and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although specific conditions and products are not extensively documented.
Reduction: Reduction reactions are less common for this compound.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions due to the presence of the thiol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophilic reagents such as sodium hydroxide and methyl iodide are commonly used.
Major Products Formed:
Oxidation: Potential products include sulfoxides and sulfones.
Substitution: Methylated derivatives are common products.
Scientific Research Applications
7-Methyl-6-thioguanosine is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 7-Methyl-6-thioguanosine involves its conversion to 7-methyl-6-thioguanine in the presence of purine nucleoside phosphorylase and inorganic phosphate . This reaction is monitored spectrophotometrically, making it a valuable tool for measuring enzyme activity and phosphate levels .
Comparison with Similar Compounds
6-Thioguanosine: Similar in structure but lacks the methyl group at the 7-position.
7-Methylguanosine: Similar but lacks the thiol group at the 6-position.
Uniqueness: 7-Methyl-6-thioguanosine’s unique combination of a methyl group at the 7-position and a thiol group at the 6-position makes it particularly useful for specific biochemical assays and research applications .
Properties
Molecular Formula |
C11H15N5O4S |
|---|---|
Molecular Weight |
313.34 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(2-amino-7-methyl-6-sulfanylidene-3H-purin-9-ium-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-olate |
InChI |
InChI=1S/C11H15N5O4S/c1-15-3-16(8-5(15)9(21)14-11(12)13-8)10-7(19)6(18)4(2-17)20-10/h3-4,6-7,10,17-18H,2H2,1H3,(H3,12,13,14,21)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
JZOJDNSUWURGIR-KQYNXXCUSA-N |
Isomeric SMILES |
CN1C=[N+](C2=C1C(=S)N=C(N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)[O-] |
Canonical SMILES |
CN1C=[N+](C2=C1C(=S)N=C(N2)N)C3C(C(C(O3)CO)O)[O-] |
Synonyms |
2-amino-6-mercapto-7-methylpurine ribonucleoside 6-mercapto-7-methylguanosine MESG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Fluorophenyl)methylthio]-1-(4-phenyl-1-piperazinyl)ethanone](/img/structure/B1231983.png)





![2-(1-Benzimidazolyl)acetic acid [2-[(9,10-dioxo-1-anthracenyl)amino]-2-oxoethyl] ester](/img/structure/B1231993.png)

![Urea, N-(3-chlorophenyl)-N'-[3-(phenylmethoxy)-2-pyridinyl]-](/img/structure/B1231997.png)
![12-phenyl-12H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-amine](/img/structure/B1231999.png)
![1-[3-[[4-(4-fluorophenyl)-1-piperazinyl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1232001.png)



